molecular formula C22H23NO5S2 B2505409 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 946297-41-2

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2505409
CAS No.: 946297-41-2
M. Wt: 445.55
InChI Key: HMWUGSATOPSXLM-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of sulfonyl, thiophene, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the sulfonyl and thiophene intermediates, followed by their coupling with the acetamide derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene. The reaction temperatures can range from room temperature to reflux conditions, depending on the specific steps involved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide
  • 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate

Uniqueness

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWUGSATOPSXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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